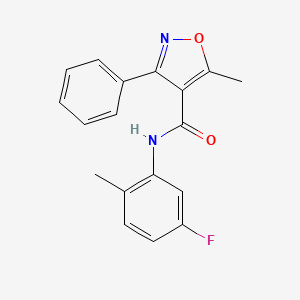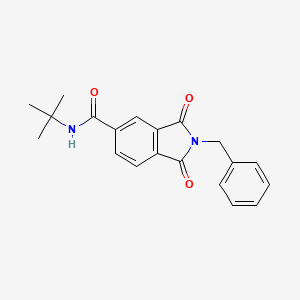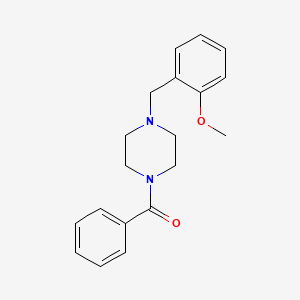
N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as MLN4924, is a small-molecule inhibitor that has been widely studied in the field of cancer research. It is known to inhibit the activity of NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by MLN4924 leads to the accumulation of these proteins, which ultimately results in cell death.
Aplicaciones Científicas De Investigación
MLN4924 has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and leukemia. In addition, MLN4924 has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin. Furthermore, MLN4924 has been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
Mecanismo De Acción
MLN4924 functions by inhibiting the activity of N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8, in turn, activates the cullin-RING ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of a variety of proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide by MLN4924 leads to the accumulation of these proteins, which ultimately results in cell death.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MLN4924 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, MLN4924 has been shown to enhance the immune response against cancer cells by increasing the expression of tumor antigens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MLN4924 is its specificity for N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, which makes it a valuable tool for studying the role of NEDD8 in the ubiquitin-proteasome pathway. However, one of the limitations of MLN4924 is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for MLN4924 research. One area of interest is the development of combination therapies that include MLN4924 and other anti-cancer agents. Another area of interest is the study of MLN4924 in the context of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy. Additionally, there is interest in the development of more potent and selective inhibitors of N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide that may have improved efficacy and fewer side effects compared to MLN4924.
Métodos De Síntesis
The synthesis of MLN4924 involves a series of chemical reactions that start with the reaction of 5-fluoro-2-methylphenylboronic acid with 5-methyl-3-phenylisoxazole-4-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(tert-butoxycarbonyl)glycine to form the desired product, MLN4924. The yield of this synthesis method is reported to be around 15-20%.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-8-9-14(19)10-15(11)20-18(22)16-12(2)23-21-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRWJELSCYXVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)
![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)


![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)

![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)